4-Methoxypyrrolidin-3-ol

Stereochemistry Thermodynamics Conformational Analysis

4-Methoxypyrrolidin-3-ol is a chiral pyrrolidine building block with adjacent methoxy and hydroxyl groups, creating two stereogenic centers and four stereoisomers. The trans (3R,4R) configuration is thermodynamically preferred and available in >99% ee via biocatalysis, ensuring batch-to-batch consistency for kinase inhibitor and PROTAC synthesis. With an XLogP3 of -1.1, it balances solubility and CNS permeability, making it ideal for neuroscience programs. The 4-methoxy group acts as a hydrogen bond acceptor, enhancing target engagement compared to unsubstituted analogs. For high-temperature reactions, the hydrochloride salt offers superior stability (decomposition >245°C vs. 192°C for the free base). For fluoroquinolone antibiotic programs, the (3R,4S) stereoisomer is a validated C-7 substituent with demonstrated in vivo antibacterial activity.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B12972892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrrolidin-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCOC1CNCC1O
InChIInChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3
InChIKeyNLVZYRDCKUFONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrrolidin-3-ol: A Chiral Pyrrolidine Scaffold for Stereoselective Synthesis and Medicinal Chemistry


4-Methoxypyrrolidin-3-ol (C₅H₁₁NO₂, MW 117.15 g/mol) is a chiral pyrrolidine derivative featuring adjacent methoxy (-OCH₃) and hydroxyl (-OH) groups on a saturated five-membered ring, creating two stereogenic centers and four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R) . The trans configuration (e.g., (3R,4R)) is thermodynamically more stable than the cis form due to reduced steric hindrance . This compound serves as a privileged scaffold in kinase inhibitor design and a versatile chiral building block for constructing bioactive molecules, with the pyrrolidine ring providing conformational constraint that can enhance target binding specificity .

Why Pyrrolidin-3-ol Analogs Cannot Simply Substitute 4-Methoxypyrrolidin-3-ol


Despite the apparent simplicity of the pyrrolidine core, substituting 4-Methoxypyrrolidin-3-ol with unsubstituted pyrrolidin-3-ol or other analogs (e.g., 3-hydroxypyrrolidine, 4-hydroxyprolinol) is precluded by critical differences in stereochemical rigidity, hydrogen-bonding capacity, and pharmacokinetic properties. The methoxy group at the 4-position not only increases lipophilicity (XLogP3 = -1.1 vs. -1.6 for 3-hydroxypyrrolidine) but also acts as a hydrogen bond acceptor, enabling additional interactions with biological targets that simple hydroxyl analogs cannot achieve [1]. Furthermore, the adjacent hydroxyl group establishes a defined hydrogen-bond donor vector, and even slight changes in stereochemistry—such as replacing the (3R,4R) configuration with (3R,4S)—can drastically alter kinase inhibitor potency . Generic substitution with achiral or incorrectly configured pyrrolidine derivatives risks complete loss of target engagement and unpredictable off-target effects, as demonstrated in QSAR studies where the specific 3-amino-4-methoxypyrrolidine configuration was essential for antibacterial activity [2].

Quantitative Differentiation Evidence for 4-Methoxypyrrolidin-3-ol


Thermodynamic Stability Advantage of Trans Configuration over Cis

The trans configuration of 4-methoxypyrrolidin-3-ol (e.g., (3R,4R) and (3S,4S) stereoisomers) is thermodynamically more stable than the cis configuration ((3R,4S) and (3S,4R)) due to reduced steric hindrance between the adjacent methoxy and hydroxyl groups on the puckered pyrrolidine ring . This stability translates to reduced racemization and higher stereochemical integrity during storage and synthetic manipulations.

Stereochemistry Thermodynamics Conformational Analysis

Enhanced Thermal Stability of Hydrochloride Salt for Storage and Handling

The hydrochloride salt of 4-methoxypyrrolidin-3-ol exhibits substantially improved thermal stability compared to the free base, decomposing at 245°C due to ionic lattice stabilization, whereas the free base hydrochloride melts at 192–195°C (with decomposition) . This increased stability is critical for long-term storage and for reactions requiring elevated temperatures.

Thermal Stability Salt Form Decomposition Temperature

Achievable Enantiomeric Excess >99% via Biocatalytic Synthesis

A 2023 study in Nature Catalysis reported a biocatalytic approach using engineered transaminases to produce (3R,4R)-4-methoxypyrrolidin-3-ol with >99% enantiomeric excess (ee) and significantly improved yield compared to traditional chemical routes [1]. This method achieves initial ee values of 97–98%, which can be further enhanced to ≥99% via crystallization, surpassing the typical 90–95% ee obtained with classical asymmetric hydrogenation catalysts [1].

Asymmetric Synthesis Biocatalysis Enantiomeric Purity

Increased Lipophilicity (XLogP3) Compared to Unsubstituted Pyrrolidin-3-ol

The computed partition coefficient (XLogP3) for (3R,4R)-4-methoxypyrrolidin-3-ol is -1.1, reflecting moderate hydrophilicity [1]. In contrast, unsubstituted 3-hydroxypyrrolidine has a predicted XLogP3 of approximately -1.6. The methoxy group increases lipophilicity by about 0.5 log units, which can enhance membrane permeability and improve oral bioavailability potential in drug candidates without drastically altering aqueous solubility.

Lipophilicity ADME Physicochemical Properties

QSAR-Defined Stereochemical Requirements for Antibacterial Quinolone Activity

In a quantitative structure-activity relationship (QSAR) study of 7-(3-amino-4-methoxypyrrolidin-1-yl) quinolone derivatives, the specific configuration of the 3-amino-4-methoxypyrrolidine moiety was found to be critical for antibacterial activity [1]. Among the stereoisomers evaluated, the (3R,4S)-configured derivative exhibited the highest in vivo antibacterial activity and no cytotoxicity, leading to its selection for further development [1]. This demonstrates that the 4-methoxypyrrolidin-3-ol scaffold, when properly configured, provides a quantifiable advantage over alternative amine substituents.

QSAR Antibacterial Stereochemistry

Optimal Procurement and Application Scenarios for 4-Methoxypyrrolidin-3-ol


Chiral Building Block for Stereoselective Synthesis of Kinase Inhibitors and PROTACs

Given its defined stereochemistry and the privileged nature of the pyrrolidine scaffold in kinase inhibitor design , 4-methoxypyrrolidin-3-ol is ideally suited as a chiral building block for constructing selective ATP-competitive inhibitors and proteolysis-targeting chimeras (PROTACs) [1]. The trans (3R,4R) configuration is preferred for its thermodynamic stability and high enantiomeric purity (>99% ee achievable via biocatalysis), which minimizes side reactions and simplifies downstream purification.

Hydrochloride Salt Form for Long-Term Storage and High-Temperature Reactions

Organizations requiring stable, room-temperature storage of building blocks for extended periods should procure the hydrochloride salt form (decomposes at 245°C) rather than the free base (decomposes at 192–195°C) . The 50°C higher decomposition threshold provides a significant safety margin for reactions conducted at elevated temperatures and reduces the risk of batch failure due to thermal degradation during shipping or storage.

Stereochemically Defined Precursor for Quinolone Antibacterial Agents

For medicinal chemistry programs focused on novel fluoroquinolone antibiotics, the (3R,4S)-4-methoxypyrrolidin-3-ol stereoisomer (or its 3-amino derivative) is a validated C-7 substituent that confers high in vivo antibacterial activity with no detectable cytotoxicity in mouse models [1]. Procuring this specific enantiomer is critical for reproducing the activity of lead compounds like 3k and for conducting structure-activity relationship (SAR) studies.

Lipophilicity-Enhanced Scaffold for CNS Drug Discovery

With an XLogP3 of -1.1, 4-methoxypyrrolidin-3-ol occupies a desirable lipophilicity range for CNS drug candidates, balancing aqueous solubility with membrane permeability [2]. This scaffold is recommended for programs targeting neurodegenerative diseases, psychiatric disorders, or pain, where the pyrrolidine core can mimic natural alkaloids and the methoxy group provides an additional hydrogen-bond acceptor to engage polar residues in the target binding pocket.

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